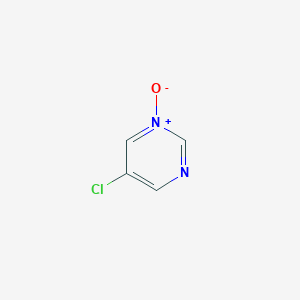
5-Chloropyrimidine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloropyrimidine 1-oxide is a chemical compound with the molecular formula C4H3ClN2O. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound has been extensively studied for its scientific research applications, including its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 5-Chloropyrimidine 1-oxide is not fully understood. However, it is believed that the compound exerts its antitumor, antiviral, and antibacterial effects by inhibiting the activity of enzymes involved in DNA replication and protein synthesis.
Efectos Bioquímicos Y Fisiológicos
5-Chloropyrimidine 1-oxide has been found to have both biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the replication of viruses such as HIV and herpes simplex virus. Additionally, 5-Chloropyrimidine 1-oxide has been found to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-Chloropyrimidine 1-oxide in lab experiments is its ease of synthesis. The compound can be synthesized using a variety of methods, making it readily available for research purposes. Additionally, 5-Chloropyrimidine 1-oxide has been extensively studied, and its mechanism of action and physiological effects are well understood.
However, there are also limitations to using 5-Chloropyrimidine 1-oxide in lab experiments. The compound is toxic and must be handled with care. Additionally, its use in vivo has not been extensively studied, and more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 5-Chloropyrimidine 1-oxide. One area of interest is its potential use as a photosensitizer for photodynamic therapy. Additionally, more research is needed to determine the compound's safety and efficacy in humans. Finally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in the treatment of cancer, viral infections, and other diseases.
Conclusion:
5-Chloropyrimidine 1-oxide is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound has been extensively studied for its scientific research applications, including its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments. While there are limitations to using 5-Chloropyrimidine 1-oxide in lab experiments, its potential applications in the treatment of cancer, viral infections, and other diseases make it an important area of research for the future.
Métodos De Síntesis
The synthesis of 5-Chloropyrimidine 1-oxide can be achieved through various methods, including the oxidation of 5-chloropyrimidine with hydrogen peroxide, the reaction of 5-chloropyrimidine with potassium permanganate, and the reaction of 5-chloropyrimidine with sodium hypochlorite. The most commonly used method is the oxidation of 5-chloropyrimidine with hydrogen peroxide in the presence of a catalyst such as sodium tungstate or molybdenum trioxide.
Aplicaciones Científicas De Investigación
5-Chloropyrimidine 1-oxide has been extensively studied for its scientific research applications. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound has also been studied for its antitumor, antiviral, and antibacterial properties. It has been found to inhibit the growth of cancer cells and viruses such as HIV and herpes simplex virus. Additionally, 5-Chloropyrimidine 1-oxide has been studied for its potential use as a photosensitizer for photodynamic therapy.
Propiedades
Número CAS |
114969-48-1 |
|---|---|
Nombre del producto |
5-Chloropyrimidine 1-oxide |
Fórmula molecular |
C4H3ClN2O |
Peso molecular |
130.53 g/mol |
Nombre IUPAC |
5-chloro-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C4H3ClN2O/c5-4-1-6-3-7(8)2-4/h1-3H |
Clave InChI |
INXWHMGZXUDBEU-UHFFFAOYSA-N |
SMILES |
C1=C(C=[N+](C=N1)[O-])Cl |
SMILES canónico |
C1=C(C=[N+](C=N1)[O-])Cl |
Sinónimos |
Pyrimidine, 5-chloro-, 1-oxide (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






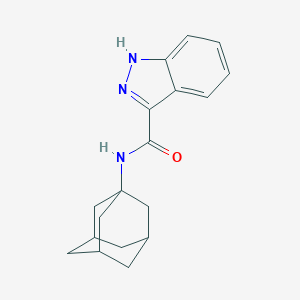

![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)
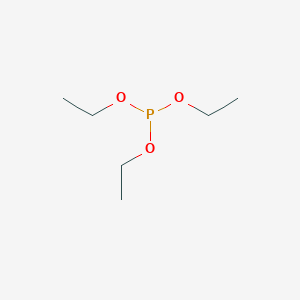
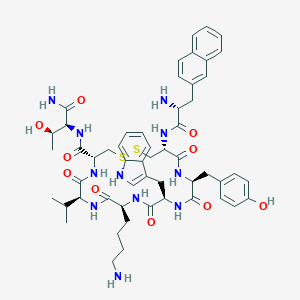
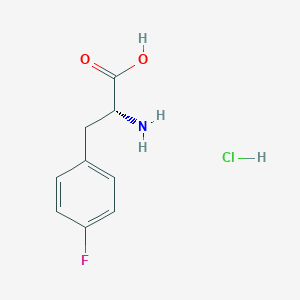
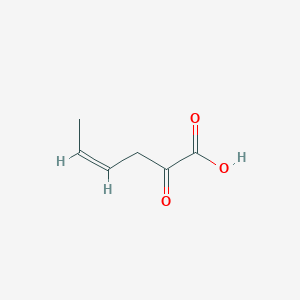
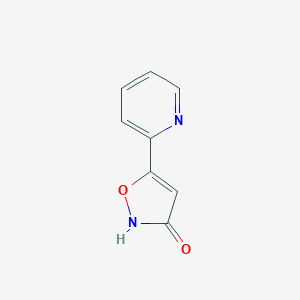
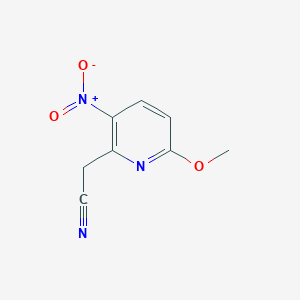
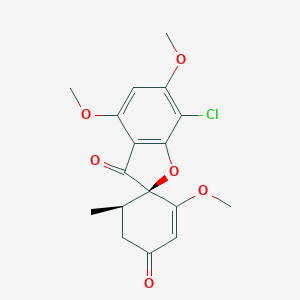
![2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide](/img/structure/B45549.png)